molecular formula C19H14F3NO3 B14993143 5,7-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide

5,7-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide

Cat. No.: B14993143
M. Wt: 361.3 g/mol
InChI Key: CNFBWCDUZXDPJS-UHFFFAOYSA-N
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Description

5,7-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide is a synthetic small molecule based on a 4-oxo-4H-chromene (chromone) scaffold, a structure of high interest in medicinal chemistry. The core features methyl substitutions at the 5 and 7 positions and is functionalized with a carboxamide group linked to a 2-(trifluoromethyl)phenyl ring. The presence of the electron-withdrawing trifluoromethyl group can significantly influence the molecule's bioavailability, metabolic stability, and binding affinity, making it a valuable probe in structure-activity relationship (SAR) studies . Chromene-2-carboxamide derivatives are frequently investigated for their potential biological activities. Related compounds with similar 4-oxo-4H-chromene-2-carboxamide structures are explored in various research areas, including as key intermediates in developing agents for hyper-proliferative disorders . The specific substitution pattern on this compound suggests it may possess properties relevant to biochemical pathway analysis and high-throughput screening assays. This product is intended for research applications such as in vitro testing, hit-to-lead optimization, and as a standard in analytical chemistry. 5,7-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide is For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for any human or veterinary consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C19H14F3NO3

Molecular Weight

361.3 g/mol

IUPAC Name

5,7-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]chromene-2-carboxamide

InChI

InChI=1S/C19H14F3NO3/c1-10-7-11(2)17-14(24)9-16(26-15(17)8-10)18(25)23-13-6-4-3-5-12(13)19(20,21)22/h3-9H,1-2H3,(H,23,25)

InChI Key

CNFBWCDUZXDPJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=CC=CC=C3C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base to form the chromene core. This intermediate is then reacted with 2-(trifluoromethyl)aniline under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions[][3].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with different chemical and biological properties .

Scientific Research Applications

5,7-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities, by interfering with cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs are compared below based on substituent variations (Table 1):

Compound Name Substituents on Chromene Core Phenyl Group Substituent Molecular Weight (g/mol) Key Structural Features
Target Compound (5,7-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide) 5,7-dimethyl, 4-oxo 2-(trifluoromethyl)phenyl 361.319 Electron-withdrawing CF₃, ortho-substitution
4-Oxo-N-phenyl-4H-chromene-2-carboxamide Unsubstituted chromene Phenyl (no substituents) 265.27 Simple phenyl, no electron-withdrawing groups
7-Methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide (polymorph) 7-methoxy, 4-oxo p-Tolyl (4-methylphenyl) 323.34 Methoxy (electron-donating), para-methyl
5,7-Dimethyl-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide 5,7-dimethyl, 4-oxo 4-(piperidin-1-ylsulfonyl)phenyl 469.51 Sulfonamide group, bulkier substituent

Key Observations :

Substituent Position : The ortho-CF₃ group may impose steric hindrance, affecting molecular conformation and binding to biological targets, unlike para-substituted analogs (e.g., p-tolyl) .

Bulk and Solubility : The piperidinylsulfonyl group in the analog from introduces a bulky, polar substituent, likely improving aqueous solubility via hydrogen bonding, whereas the CF₃ group prioritizes lipid membrane permeability .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding: The carboxamide group in all analogs enables hydrogen bonding.
  • Polymorphism: highlights polymorphism in 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide, suggesting that minor substituent changes (e.g., methoxy vs. methyl) significantly alter solid-state packing . The target compound’s CF₃ group may promote unique crystal habits due to its hydrophobicity and steric profile.

Biological Activity

5,7-Dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide, with the CAS number 873681-16-4, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H14F3NO3C_{19}H_{14}F_3NO_3, and it has a molecular weight of 361.3 g/mol. The structure features a chromene backbone with a trifluoromethyl-substituted phenyl group and a carboxamide moiety, which are crucial for its biological activity.

PropertyValue
CAS Number873681-16-4
Molecular FormulaC19H14F3NO3
Molecular Weight361.3 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of the trifluoromethyl group is particularly noteworthy as it enhances the lipophilicity and biological interactions of the compound.

  • Enzyme Inhibition : Compounds structurally related to 5,7-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide have shown inhibitory effects on various enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX). For instance, similar compounds were found to moderately inhibit COX-2 and LOX-15 activities, suggesting potential anti-inflammatory effects .
  • Antioxidant Activity : The compound may exhibit free radical scavenging properties, which are beneficial in preventing oxidative stress-related diseases. Studies have indicated that chromene derivatives can act as effective antioxidants .
  • Cytotoxic Effects : Preliminary studies on related compounds demonstrated cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and Hek293-T (human embryonic kidney cells). The IC50 values for these activities were reported to be in the micromolar range, indicating moderate potency .

Study 1: Inhibition of Cholinesterases

A study evaluated the inhibitory effects of chromene derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds with similar structural features exhibited IC50 values ranging from 5.4 μM to 24.3 μM against AChE and BChE, respectively. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Study 2: Anticancer Activity

Another investigation assessed the anticancer properties of chromene derivatives against various cancer cell lines. The results indicated that certain derivatives displayed significant growth inhibition, with IC50 values lower than those of standard chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) analysis highlighted the importance of specific substitutions on the phenyl ring for enhancing cytotoxic activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5,7-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide?

  • Methodology : A multi-step synthesis is typical for chromene carboxamides. Begin with the condensation of substituted salicylaldehydes and activated methylene compounds (e.g., ethyl acetoacetate) under acidic conditions to form the chromene core. Subsequent coupling with 2-(trifluoromethyl)aniline via carbodiimide-mediated amidation (e.g., EDC/HOBt) ensures regioselectivity.
  • Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions from the electron-withdrawing trifluoromethyl group. Purification via column chromatography or recrystallization (e.g., DMF/water) is critical for isolating high-purity product .

Q. How can structural integrity and purity be validated for this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns (e.g., methyl groups at C5/C7, trifluoromethylphenylamide linkage).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ at m/z 377.09).
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection (λ ~270 nm for chromene absorption) .

Advanced Research Questions

Q. What crystallographic challenges arise during structural analysis, and how can they be resolved?

  • Challenges : The compound’s flexibility (rotatable bonds in the carboxamide linker) and potential disorder in the trifluoromethyl group complicate crystal packing.
  • Solutions : Use SHELXL for refinement, leveraging constraints/restraints for disordered regions. Hydrogen-bonding patterns (e.g., C=O⋯H-N interactions) stabilize the crystal lattice; graph-set analysis (as per Etter’s rules) identifies recurring motifs (e.g., R22(8)R_2^2(8) rings) .

Q. What biological targets or inhibitory activities are associated with this compound’s structural motifs?

  • Hypothesis : The chromene-carboxamide scaffold is prevalent in carbonic anhydrase inhibitors (CAIs). The trifluoromethyl group enhances lipophilicity and metabolic stability, suggesting potential CA IX/XII selectivity (relevant in cancer).
  • Experimental Design :

  • Enzyme Assays : Test inhibition against recombinant human CA isoforms (e.g., CA I, II, IX, XII) using stopped-flow CO2_2 hydration.
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 5,7-dihydroxy or 6-methyl derivatives) to assess substituent effects .

Q. How do electronic effects of substituents influence spectroscopic properties?

  • UV-Vis Analysis : The chromene core exhibits strong absorption at ~320 nm (π→π^* transition). Electron-withdrawing groups (e.g., trifluoromethyl) redshift λmax_{\text{max}} due to extended conjugation.
  • Fluorescence Studies : Methyl groups at C5/C7 may enhance quantum yield by restricting rotational relaxation .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for analogous chromene carboxamides: How to address them?

  • Root Cause : Polymorphism or solvate formation (e.g., DMF solvates in ).
  • Resolution : Perform differential scanning calorimetry (DSC) and powder XRD to identify polymorphic forms. Use non-polar solvents (e.g., hexane/ethyl acetate) for recrystallization to isolate the thermodynamically stable form .

Methodological Tables

Table 1 : Comparison of Synthetic Yields for Chromene Carboxamides

Substituents (R1, R2)Yield (%)Melting Point (°C)Reference
5,7-Dimethyl, -CF3_389264–266
6-Methyl, -SO2_2NH2_293296–298

Table 2 : Key Hydrogen-Bonding Interactions in Crystal Structures

Donor-AcceptorDistance (Å)Graph-Set Notation
N-H⋯O=C (amide)2.85R22(8)R_2^2(8)
C-H⋯O (chromene)3.12C(6)C(6)

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